4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1823552-17-5
VCID: VC2587331
InChI: InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3
SMILES: CC1=CC(=NC(=N1)S(=O)(=O)C)Br
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.1 g/mol

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine

CAS No.: 1823552-17-5

Cat. No.: VC2587331

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine - 1823552-17-5

Specification

CAS No. 1823552-17-5
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
IUPAC Name 4-bromo-6-methyl-2-methylsulfonylpyrimidine
Standard InChI InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3
Standard InChI Key MDMHOMWYCHBDBX-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)S(=O)(=O)C)Br
Canonical SMILES CC1=CC(=NC(=N1)S(=O)(=O)C)Br

Introduction

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It features a pyrimidine ring with a bromine atom at the 4-position, a methyl group at the 6-position, and a methylsulfonyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a building block for synthesizing biologically active molecules.

Reactivity Features:

  • Nucleophilic Substitution: The bromine atom is a reactive site for nucleophilic substitution, allowing the formation of new bonds with nucleophiles.

  • Methylsulfonyl Group Transformations: This group can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Synthesis Methods

The synthesis of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine typically involves introducing bromine and methylsulfonyl groups onto a pyrimidine scaffold. Reaction conditions must be carefully controlled to optimize yields and minimize by-products.

Synthetic Routes:

  • Introduction of Bromine and Methylsulfonyl Groups: This involves specific chemical reactions that add these groups to the pyrimidine ring.

  • Use of Catalysts and Solvents: Various catalysts and solvents can be used to facilitate the desired transformations effectively.

Biological and Medicinal Applications

Pyrimidine derivatives, including 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for drug development, targeting various biological pathways.

Potential Applications:

  • Pharmaceuticals: Derivatives of this compound may exhibit enhanced pharmacological properties, such as improved binding affinity or selectivity for biological targets.

  • Kinase Inhibitors: Similar compounds have shown potential as inhibitors of kinases, which are critical in cell signaling pathways related to cancer progression.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, including other brominated and methylsulfonylated pyrimidines.

Similar Compounds:

Compound NameMolecular FormulaSimilarity Index
5-Bromo-2-methylthiopyrimidine-0.77
5-Bromo-4-methyl-2-(methylthio)pyrimidine-0.68
4-Bromo-6-(methylthio)pyrimidine-0.67

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